5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[(E)-1,3,4-thiadiazol-2-yliminomethyl]-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c13-4-3(5(14)11-6(15)10-4)1-8-7-12-9-2-16-7/h1-2H,(H3,10,11,13,14,15)/b8-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGYQJMUPMYJD-UNXLUWIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C(S1)/N=C/C2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes both thiadiazole and pyrimidine moieties. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antimicrobial Activity : Several studies have reported that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets.
- Anticancer Properties : Research has indicated that derivatives of thiadiazole can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as carbonic anhydrase and xanthine oxidase. This inhibition can lead to therapeutic effects in conditions like gout and other inflammatory diseases.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that this compound exhibited potent activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study utilized various assays such as MTT and flow cytometry to assess apoptosis and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : By binding to active sites on enzymes like carbonic anhydrase, it alters their function and reduces the production of pro-inflammatory mediators.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, leading to increased apoptosis in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing thiadiazole moieties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of the thiazole and pyrimidine rings in the structure has shown promising results against various pathogens.
Case Study: Antimicrobial Evaluation
A study reported the synthesis of several thiazolidinone derivatives based on 1,3,4-thiadiazole. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced potency against resistant strains .
Anticancer Properties
The anticancer potential of 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated in various in vitro studies. The compound has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a recent study, a series of thiadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cancer cell growth by inducing apoptosis via mitochondrial pathways .
Enzyme Inhibition
Another significant application of this compound lies in its ability to act as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling.
Case Study: PTP1B Inhibition
Research focused on synthesizing thiadiazole-containing thiazolidine derivatives demonstrated that these compounds could effectively inhibit PTP1B with IC50 values ranging from 0.41 to 4.68 µM. The most potent inhibitor was characterized as a reversible noncompetitive inhibitor .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of thiadiazole derivatives. Compounds containing this scaffold have been studied for their potential to protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection Studies
In one study, a series of 5-amino-1,3,4-thiadiazole derivatives were synthesized and tested for neuroprotective activity in models of oxidative stress. The findings indicated that certain derivatives could reduce neuronal cell death and improve cell viability under stress conditions .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been recognized in various pharmacological studies. Thiadiazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study examining the anti-inflammatory effects of thiadiazole derivatives found that they could significantly reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring facilitates nucleophilic substitution at the sulfur and nitrogen centers. Key reactions include:
-
Reaction with amines : The sulfur atom in the thiadiazole ring undergoes nucleophilic attack by primary/secondary amines, forming substituted thiadiazole derivatives .
-
Halogenation : Treatment with phosphorus pentachloride (PCl₅) replaces the thione sulfur with chlorine, yielding 2-chloro-1,3,4-thiadiazole intermediates .
Example :
textThiadiazole-S + R-NH₂ → R-NH-Thiadiazole + H₂S
Condensation Reactions
The methyleneamino (-NH-CH=) and carbonyl groups enable condensation with:
-
Carbonyl compounds : Reacts with aldehydes/ketones to form Schiff bases, enhancing π-conjugation .
-
Hydrazines : Forms fused pyrazole or triazole rings via cyclocondensation .
Experimental Data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | Schiff base derivative | 78 | Ethanol, reflux, 6 hr |
| Phenylhydrazine | Triazole-fused hybrid | 65 | Acetic acid, 80°C, 4 hr |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions due to its electron-deficient thiadiazole ring:
-
With alkynes : Forms thiazolo[3,2-b] triazine derivatives under copper catalysis .
-
Ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the thiadiazole ring, yielding thiourea intermediates .
Mechanism :
textThiadiazole + Alkyne → Cycloadduct (via Cu-mediated catalysis)
Oxidation and Reduction
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thione (-C=S) group to sulfonic acid (-SO₃H) .
-
Reduction : Sodium borohydride (NaBH₄) reduces the imine (-CH=N-) bond to an amine (-CH₂-NH-) .
Key Observation :
Oxidation at the thione group increases water solubility but reduces bioactivity .
Biological Interaction-Driven Reactions
The compound undergoes targeted modifications to enhance pharmacological properties:
-
Enzyme inhibition : The thioxopyrimidine moiety binds to α-glucosidase’s active site, forming hydrogen bonds with catalytic residues.
-
Metal coordination : Reacts with transition metals (e.g., Zn²⁺) to form complexes with enhanced antimicrobial activity .
Structure-Activity Relationship :
| Modification Site | Effect on Bioactivity |
|---|---|
| Thiadiazole-S | Increased enzyme inhibition potency |
| Pyrimidine-C=O | Reduced cytotoxicity |
Comparative Reactivity with Analogues
The compound’s dual thiadiazole-pyrimidine system exhibits unique reactivity compared to simpler derivatives:
| Compound Class | Key Reaction | This Compound’s Advantage |
|---|---|---|
| 1,3,4-Thiadiazoles | Electrophilic substitution | Broader π-system enhances stability |
| Thioxopyrimidines | Nucleophilic acyl substitution | Dual reactive sites enable multifunctionalization |
Synthetic Routes and Optimization
Optimized synthesis involves:
-
Thiosemicarbazide cyclization : Achieves 85% yield using polyphosphoric acid .
-
Post-functionalization : Introducing substituents via Suzuki-Miyaura coupling (Pd catalysis) .
Critical Parameter :
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Future research should explore its catalytic applications and structure-guided drug design.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(((1,3,4-thiadiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, often involving refluxing in ethanol with stoichiometric equivalents of precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives). Modifications such as adjusting reflux duration (e.g., 2–6 hours) or solvent systems (e.g., DMF–EtOH mixtures for recrystallization) can improve yield and purity . For intermediates, phosphorous oxychloride-mediated cyclization has been used to form thiadiazole-pyrimidine hybrids .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying backbone connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like thioamide (C=S) and amino (N–H) stretches. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Recrystallization in DMF–EtOH (1:1) ensures purity before characterization .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s antimicrobial activity against resistant bacterial strains?
- Methodological Answer : Use standardized protocols like minimum inhibitory concentration (MIC) assays with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus). Include positive controls (e.g., ciprofloxacin) and assess synergy with existing antibiotics via checkerboard assays. Split-plot designs (e.g., randomized blocks with repeated measures) account for variables like strain variability and dosage gradients .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or microbial strains. Replicate experiments under harmonized protocols (CLSI guidelines) and perform meta-analyses using statistical tools (e.g., ANOVA with post-hoc tests). Cross-validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm mechanistic consistency .
Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced bioactivity?
- Methodological Answer : Systematic modifications to the thiadiazole and pyrimidine moieties (e.g., introducing electron-withdrawing groups or varying aryl substituents) can be tested. Evaluate changes in antimicrobial potency via dose-response assays. Computational tools (e.g., molecular docking) may predict binding affinities to target enzymes like dihydrofolate reductase, though experimental validation remains critical .
Q. What methodologies assess the compound’s stability under varying environmental or storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Evaluate photostability via exposure to UV light (ICH Q1B). For environmental fate, use OECD 307 tests to measure biodegradation in soil/water systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
